molecular formula C22H22N4O3S B2515991 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide CAS No. 952998-47-9

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2515991
CAS RN: 952998-47-9
M. Wt: 422.5
InChI Key: ABZFCDGYFRHKRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with the imidazo[1,2-b]pyridazine moiety, such as the one , involves the hybridization of two distinct imidazo[1,2-b]pyridazines followed by optimization . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[1,2-b]pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The molecular weight of the compound is 372.428.

Scientific Research Applications

Novel Synthesis and Impurities in Drug Development

The study of pharmaceutical impurities is crucial for drug development and safety. For example, research on omeprazole, a proton pump inhibitor, delves into the synthesis of novel impurities which are significant for understanding drug stability and developing quality pharmaceuticals. Such studies highlight the importance of analyzing and controlling impurities in the drug development process (Saini et al., 2019).

Spectrophotometric Analysis in Drug Formulation

Spectrophotometric methods are essential for the analysis and quality control of drug formulations. Research into methods for estimating drugs like esomeprazole in tablet forms showcases the significance of analytical chemistry in ensuring the efficacy and safety of pharmaceuticals (Jain et al., 2012).

Heterocyclic N-oxide in Medicinal Chemistry

Heterocyclic N-oxides, like the moiety suggested in the query, have broad applications in drug design due to their electronic properties and ability to participate in hydrogen bonding. These compounds are explored for their roles in organic synthesis, catalysis, and potential drug applications, highlighting the diverse functionality of heterocyclic N-oxides in medicinal chemistry (Li et al., 2019).

DNA Interaction Studies

Compounds that interact with DNA, such as minor groove binders, are of interest for developing therapeutic agents. Studies on compounds like Hoechst 33258 exemplify research into how chemical structures can specifically recognize and bind DNA sequences, offering insights into the design of drugs targeting genetic material for cancer treatment and beyond (Issar & Kakkar, 2013).

Mechanism of Action

The compound is known to inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .

properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-6-8-18(11-16(14)3)30(27,28)25-19-12-17(7-5-15(19)2)20-13-26-21(23-20)9-10-22(24-26)29-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZFCDGYFRHKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

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